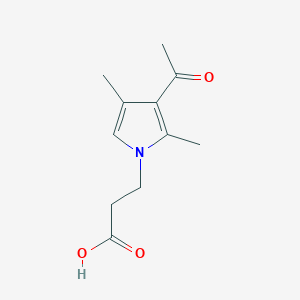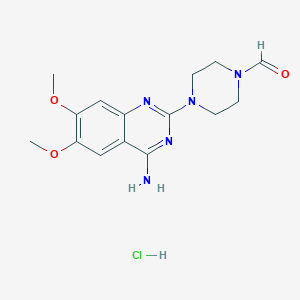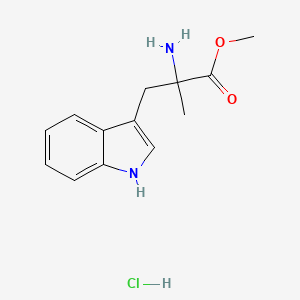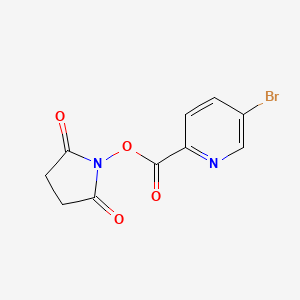
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Descripción general
Descripción
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid, also known as 3-ADPA, is a novel acetylated pyrrolidine derivative that has recently been studied for its potential applications in organic synthesis and medicinal chemistry. 3-ADPA is an important intermediate in the synthesis of several compounds, including those used in the treatment of cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of novel substituted isoxazoline-incorporated pyrrole derivatives were synthesized by reacting 3-acetyl-2,4-dimethyl pyrrole with different substituted benzaldehyde. These compounds were evaluated for their antimicrobial activity, showcasing the potential of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid derivatives in developing new antibacterial agents (Kumar, Kumar, & Nihana, 2017).
- Research into the reactivity of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters revealed insights into the formation of regioisomeric esters and their structural characterization through spectroscopic methods. This study underlines the chemical versatility of compounds related to 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (Mukovoz et al., 2015).
Applications in Pharmacology and Materials Science
- In pharmacological research, structural analogs of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. One study focused on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib, highlighting the compound's potential in medicinal chemistry (Zlatanova et al., 2019).
- The synthesis and evaluation of pyrrolo[2,3-c]azepine-4,8-dione derivatives based on 3-(1H-pyrrole-2-carbonyl) propionic acids demonstrate the compound's utility in creating new molecules with potential pharmacological activity. This showcases the versatility of pyrrole derivatives in drug development and the broader field of organic chemistry (Bin-bin, 2012).
Propiedades
IUPAC Name |
3-(3-acetyl-2,4-dimethylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXXQHSIPJVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)




